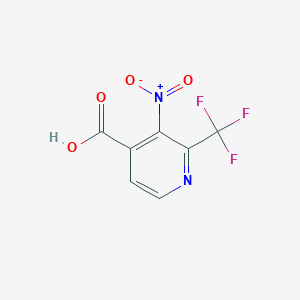

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C7H3F3N2O4 and a molecular weight of 236.11 g/mol It is known for its unique structural features, including a nitro group, a trifluoromethyl group, and a carboxylic acid group attached to a pyridine ring

作用机制

Target of Action

It is known that similar compounds, such as isoniazid, target the mycobacterial ferric katg catalase-peroxidase . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

For instance, isoniazid, a similar compound, inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall .

Biochemical Pathways

It is plausible that it may interfere with the synthesis of mycolic acids, similar to isoniazid . Mycolic acids are vital components of the cell wall of Mycobacterium tuberculosis, and their disruption can lead to cell death .

Pharmacokinetics

The compound is known to be solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .

Result of Action

Based on the action of similar compounds, it can be inferred that it may lead to the disruption of the bacterial cell wall, resulting in cell death .

Action Environment

The action, efficacy, and stability of 3-Nitro-2-(trifluoromethyl)isonicotinic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it should be stored in an inert atmosphere at 2-8°C

生化分析

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is hypothesized that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is hypothesized that the compound’s effects may vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that the compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid typically involves the nitration of 2-(trifluoromethyl)pyridine-4-carboxylic acid. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .

化学反应分析

Types of Reactions

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).

Major Products Formed

科学研究应用

Applications in Organic Synthesis

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid serves as a valuable building block in organic synthesis. It can be utilized to create various derivatives that are important in both academic research and industrial applications. The synthesis of derivatives often involves methods such as oxidative desulfurization-fluorination, which can lead to compounds with diverse biological activities.

Agrochemical Applications

The compound is prominently used in the agrochemical industry for developing pesticides and herbicides. Its derivatives have shown effectiveness in protecting crops from pests, leading to increased agricultural yields. For example, several trifluoromethylpyridine derivatives have been introduced into the market as agrochemicals, with over 20 products gaining ISO common names .

Case Study: Fluazifop-butyl

Fluazifop-butyl was one of the first trifluoromethylpyridine derivatives to enter the agrochemical market. It demonstrated significant efficacy against grass weeds in various crops, showcasing the potential of trifluoromethylpyridines in agricultural applications .

Pharmaceutical Applications

In pharmaceuticals, this compound has been investigated for its biological activity, particularly as an antimicrobial and anti-inflammatory agent. The unique structural features allow it to interact with biological targets effectively, influencing biochemical pathways relevant to drug development.

Case Study: Antimicrobial Activity

Research indicates that this compound can modulate cell signaling pathways and gene expression, particularly in liver cells involved in detoxification processes. Its potential as an antimicrobial agent has been explored through various studies that highlight its effectiveness against specific bacterial strains .

Summary of Applications

| Field | Application | Examples |

|---|---|---|

| Organic Synthesis | Building block for derivatives | Trifluoromethyl indoles |

| Agrochemicals | Pesticides and herbicides | Fluazifop-butyl |

| Pharmaceuticals | Antimicrobial and anti-inflammatory agents | Various clinical candidates |

相似化合物的比较

Similar Compounds

- 2-(Trifluoromethyl)pyridine-3-carboxylic acid

- 4-(Trifluoromethyl)pyridine-3-carboxylic acid

- 5-(Trifluoromethyl)pyridine-2-carboxylic acid

Uniqueness

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid is unique due to the presence of both a nitro group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing capability and enhanced reactivity in certain chemical reactions. Additionally, the presence of the carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis .

生物活性

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid (C₇H₃F₃N₂O₄), also known as a pyridine derivative, has garnered interest in various fields due to its unique structural attributes and potential biological activities. This compound features a nitro group, a trifluoromethyl group, and a carboxylic acid group, which contribute to its reactivity and interactions with biological systems.

The molecular weight of this compound is 236.1 g/mol. The trifluoromethyl group enhances lipophilicity, while the nitro and carboxylic acid groups facilitate various chemical reactions and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃F₃N₂O₄ |

| Molecular Weight | 236.1 g/mol |

| Functional Groups | Nitro, Trifluoromethyl, Carboxylic Acid |

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins within biological systems. These interactions can lead to either inhibition or activation of enzyme activity, influencing metabolic pathways relevant to drug development and agrochemicals.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.

- Cell Signaling Modulation : It can affect cell signaling pathways, particularly those related to detoxification in liver cells.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Results : Showed significant inhibition zones against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at lower levels compared to standard antibiotics.

-

Study on Anti-inflammatory Effects :

- Objective : To assess the impact on cytokine production.

- Results : Demonstrated a reduction in TNF-alpha and IL-6 levels in vitro, indicating potential for treating inflammatory conditions.

属性

IUPAC Name |

3-nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O4/c8-7(9,10)5-4(12(15)16)3(6(13)14)1-2-11-5/h1-2H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHYQRNBSYUAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。